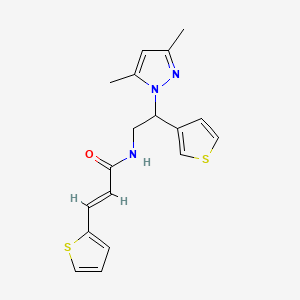

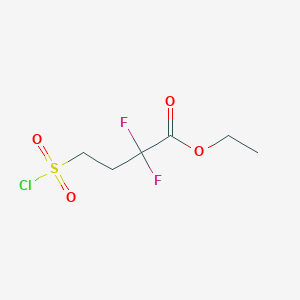

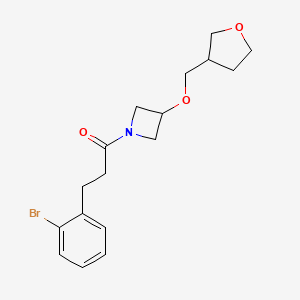

![molecular formula C22H19N3O3S3 B2363000 2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-73-1](/img/structure/B2363000.png)

2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a sulfonamide group, and a benzamide group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzothiazole derivatives are typically synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process often involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The benzothiazole ring is a five-membered aromatic ring with a general formula of C3H3NS . The sulfonamide group (-SO2NH2) and the benzamide group (C6H5CONH2) are also present in the molecule .Aplicaciones Científicas De Investigación

Antimalarial and COVID-19 Drug Potential

- This compound has shown potential as an antimalarial agent. A study conducted by Fahim and Ismael (2021) explored its use in this context, particularly focusing on its activity against Plasmepsin-1 and Plasmepsin-2, crucial enzymes in the malaria parasite. This study also considered its potential use against SARS-CoV-2, suggesting its versatility in antiviral therapy.

Cardiac Electrophysiological Activity

- Research by Morgan et al. (1990) highlighted the cardiac electrophysiological activity of similar compounds, which could be relevant in developing treatments for heart-related conditions. This study focused on the synthesis and activity of N-substituted benzamides, which have shown potential as selective class III agents, indicating a role in cardiac arrhythmia management.

Anticancer Activity

- A study by Ravinaik et al. (2021) discussed the synthesis and evaluation of similar benzamide derivatives for their anticancer properties. The compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing promising results compared to established drugs.

Antimicrobial and Antifungal Properties

- The antimicrobial and antifungal applications of this compound have been explored in research. For instance, Sych et al. (2019) synthesized benzamide derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Supramolecular Gelators

- The role of similar compounds as supramolecular gelators was investigated by Yadav and Ballabh (2020). They studied N-(thiazol-2-yl) benzamide derivatives, focusing on their gelation behavior, which is significant in the development of materials with specific physical properties.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S3/c1-14-7-10-16(11-8-14)31(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(29-2)13-20(19)30-22/h3-13,25H,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWKLYYPIJLMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

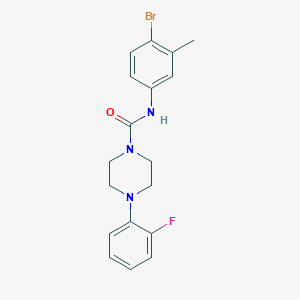

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2362920.png)

![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)

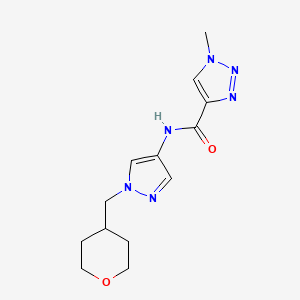

![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2362934.png)

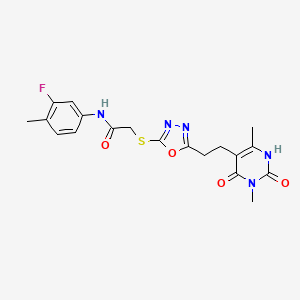

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)